molecular formula C8H5BrF5NO B1459591 2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1804402-02-5

2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1459591
CAS No.: 1804402-02-5
M. Wt: 306.03 g/mol
InChI Key: SOKPIYBMMARJQR-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5BrF5NO. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline core. The incorporation of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium fluoride for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound can modulate cellular processes like proliferation, apoptosis, and signal transduction by targeting key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-Bromo-4-difluoromethoxy-5-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-4-2-6(16-7(10)11)3(1-5(4)15)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKPIYBMMARJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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